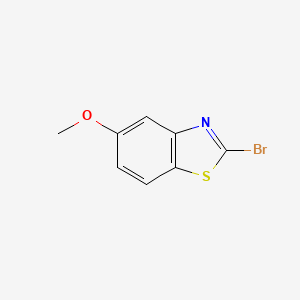

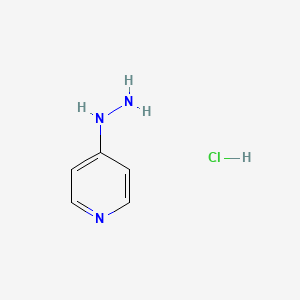

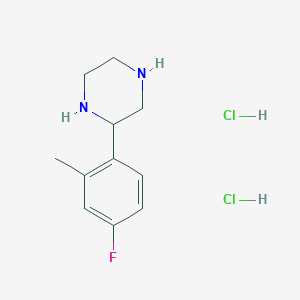

![molecular formula C10H12N4O B1322240 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine CAS No. 300552-26-5](/img/structure/B1322240.png)

2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine (2POP) is an organic compound that is classified as a heterocyclic compound. It is composed of a piperazin-1-yl group attached to an oxazolo[5,4-b]pyridine ring. 2POP is an important synthetic intermediate in organic synthesis and has a wide range of applications in scientific research. The compound has attracted considerable attention due to its unique chemical structure and its potential for use in various applications.

Applications De Recherche Scientifique

1. Non-Opiate Antinociceptive Agents

A study by Viaud et al. (1995) explored a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives, focusing on their safety and analgesic efficacy. They found that compounds with 4-(substituted phenyl)-1-piperazinyl substituents and a 3-4-carbon alkyl side chain exhibited significant analgesic activity. Specifically, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one showed potent, rapid-acting, non-opioid, and nonantiinflammatory analgesic properties with low acute toxicity (Viaud et al., 1995).

2. Histamine H3 Antagonists

Olczak et al. (2021) reported on the structures of several 4-n-propylpiperazine derivatives, including 2-(4-propyl-piperazin-1-yl)oxazolo[5,4-c]pyridine, as potential H3 receptor antagonists. Their study involved X-ray crystallography and assessment of absorption, distribution, metabolism, and excretion (ADME), confirming the compounds' utility for pharmaceutical applications. This research is part of ongoing efforts to find new leads for non-imidazole histamine H3 receptor antagonists (Olczak et al., 2021).

3. Metabolic Pathway Identification

Brownsill et al. (1994) investigated the metabolism of a related compound, S12813, in rat liver slices using high-performance liquid chromatography and mass spectrometry. They identified polar phase I and phase II metabolites, proposing a metabolic pathway for this compound in rat liver slices (Brownsill et al., 1994).

4. Synthesis and Docking Studies

Balaraju et al. (2019) conducted synthesis and docking studies on piperazine-1-yl-1H-indazole derivatives, emphasizing their importance in medicinal chemistry. They synthesized a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, characterizing it through spectral analysis and providing insights into its potential applications (Balaraju et al., 2019).

5. α7 Nicotinic Acetylcholine Receptor Modulators

Clark et al. (2014) designed and synthesized α7 nicotinic acetylcholine receptor (nAChR) modulators based on the 2-((pyridin-3-yloxy)methyl)piperazine scaffold. They identified oxazolo[4,5-b]pyridine, (R)-18, and 4-methoxyphenylurea, (R)-47, as potent and selective modulators, demonstrating their efficacy in a murine model of allergic lung inflammation (Clark et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity and inhibit BuChE , suggesting potential targets.

Mode of Action

Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

Related compounds have demonstrated antimicrobial activity and BuChE inhibitory activities , suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

2-piperazin-1-yl-[1,3]oxazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNJTRKJOCKUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

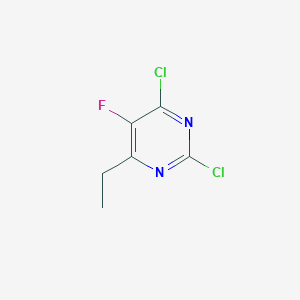

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

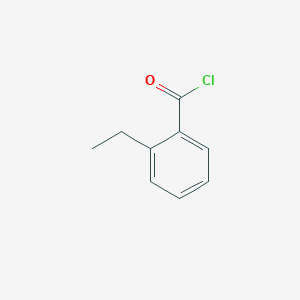

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

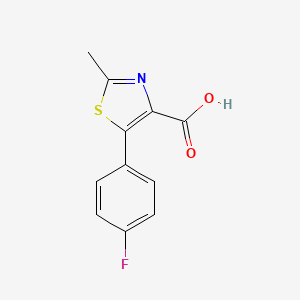

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)